N-methyladamantane-1-carboxamide
Overview
Description
N-methyladamantane-1-carboxamide is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Optically Active Derivatives : N-methyladamantane-1-carboxamide derivatives are utilized in synthesizing optically active compounds. For example, enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate was obtained and used to prepare new optically active adamantane compounds, which has implications in the development of pharmaceuticals and other fine chemicals (Aoyama & Hara, 2013).
Amidation and Carboxylation Reactions : this compound is involved in amidation reactions, such as the synthesis of N-(Diamantan-1- and 4-yl) carboxamides from diamantane with carboxylic acid amides in the presence of carbon tetrachloride and binder-free Ni-HY zeolite. This process is significant in chemical synthesis and pharmaceuticals for producing high yield target products (Khusnutdinov et al., 2020).
Biological and Medicinal Chemistry : The derivative N-methyl-2-pyridone-5-carboxamide (2PY), an end product of nicotinamide-adenine dinucleotide (NAD) degradation, was studied for its potential toxicological effects and physiological roles. Elevated serum concentrations of 2PY in chronic renal failure patients suggest its significance in clinical biochemistry and potential as a novel uremic toxin (Rutkowski et al., 2003).
Retinal Ischemia-Reperfusion Injury Treatment : A novel N-methyladamantan-1-amine derivative with high sigma1 receptor affinity was investigated for retinal neuroprotection using a rat model of ischemia-reperfusion injury. The compound showed significant protective effects, indicating its potential application in treating retinal degenerative conditions (Bucolo et al., 2006).
Antiviral and Antibacterial Activities : N-(adamantyl-1)methyl and N-(adamantyl-2) amides of vancomycin, eremomycin, and dechloroeremomycin aglycons were synthesized and demonstrated activity against both glycopeptide-susceptible and -resistant bacteria. Some also showed good antiretroviral activity, highlighting the antimicrobial potential of adamantane derivatives (Printsevskaya et al., 2005).
Properties
IUPAC Name |
N-methyladamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-13-11(14)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLRLQOVCOLAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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